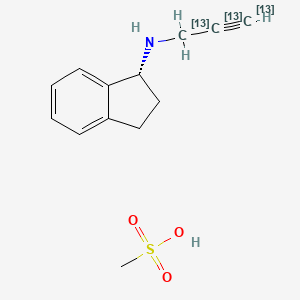

Rasagiline-13C3 Mesylate

Descripción general

Descripción

Rasagilina-13C3 (mesilato) es un compuesto que está marcado isotópicamente con carbono-13. Es un derivado del mesilato de rasagilina, que es un inhibidor selectivo e irreversible de la monoamino oxidasa B mitocondrial (MAO-B). Este compuesto se utiliza principalmente en la investigación científica como un estándar interno para la cuantificación de rasagilina por cromatografía de gases o cromatografía líquida-espectrometría de masas .

Mecanismo De Acción

Rasagilina-13C3 (mesilato) ejerce sus efectos inhibiendo la monoamino oxidasa B mitocondrial (MAO-B). Esta inhibición conduce a un aumento de los niveles extracelulares de dopamina en el estriado, lo que es beneficioso en el tratamiento de la enfermedad de Parkinson. El principal metabolito del compuesto, 1®-aminoindano, también contribuye a sus efectos neuroprotectores .

Compuestos Similares:

Mesilato de Rasagilina: La versión no etiquetada de rasagilina-13C3 (mesilato).

Selegilina: Otro inhibidor de la MAO-B utilizado en el tratamiento de la enfermedad de Parkinson.

Safinamida: Un inhibidor reversible de la MAO-B con mecanismos de acción adicionales.

Unicidad: Rasagilina-13C3 (mesilato) es único debido a su marcaje isotópico con carbono-13, lo que lo hace particularmente útil como un estándar interno en técnicas analíticas. Este marcaje permite una cuantificación y seguimiento precisos en diversas aplicaciones de investigación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de rasagilina-13C3 (mesilato) implica varios pasos:

Síntesis del Compuesto Intermedio III de Rasagilina: Este paso implica la reacción de un compuesto II con propino halogenado VI.

Reacción de Hidrólisis: El compuesto intermedio III se somete a hidrólisis para formar rasagilina.

Reacción de Formación de Sales: La rasagilina luego se hace reaccionar con ácido metanosulfónico para formar mesilato de rasagilina.

Métodos de Producción Industrial: La producción industrial del mesilato de rasagilina implica pasos similares, pero se optimiza para obtener un mayor rendimiento, pureza y rentabilidad. El proceso está diseñado para ser respetuoso con el medio ambiente y adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: Rasagilina-13C3 (mesilato) se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que la reducción puede producir un alcohol .

Aplicaciones Científicas De Investigación

Rasagilina-13C3 (mesilato) tiene varias aplicaciones de investigación científica:

Química: Utilizado como un estándar interno para la cuantificación de rasagilina en varias técnicas analíticas.

Biología: Se estudió por sus efectos sobre la monoamino oxidasa B mitocondrial y su papel en la neuroprotección.

Medicina: Se investigó por sus posibles efectos terapéuticos en enfermedades neurodegenerativas como la enfermedad de Parkinson.

Industria: Se utiliza en el desarrollo y pruebas de productos farmacéuticos

Comparación Con Compuestos Similares

Rasagiline Mesylate: The non-labeled version of rasagiline-13C3 (mesylate).

Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

Safinamide: A reversible MAO-B inhibitor with additional mechanisms of action.

Uniqueness: Rasagiline-13C3 (mesylate) is unique due to its isotopic labeling with carbon-13, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and tracking in various research applications .

Actividad Biológica

Rasagiline-13C3 mesylate is a stable isotope-labeled form of rasagiline, a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B). This compound has garnered attention for its potential therapeutic applications in the treatment of Parkinson's disease (PD) and its associated biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and clinical efficacy.

Rasagiline functions primarily as an MAO-B inhibitor , which plays a crucial role in the metabolic degradation of neurotransmitters such as dopamine. By inhibiting MAO-B, rasagiline increases the availability of dopamine in the central nervous system (CNS), which is particularly beneficial in managing PD symptoms.

- Selectivity : Rasagiline exhibits a high selectivity for MAO-B over MAO-A, minimizing the risk of hypertensive crises associated with tyramine-rich foods .

- Neuroprotective Effects : Beyond its role in dopamine metabolism, rasagiline has demonstrated neuroprotective properties, potentially reducing oxidative stress and apoptosis in dopaminergic neurons .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its biological activity:

- Absorption : Following oral administration, rasagiline is rapidly absorbed with an absolute bioavailability of approximately 36% .

- Metabolism : It is predominantly metabolized in the liver via cytochrome P450 enzymes, particularly CYP 1A2. The major metabolites are excreted through urine .

- Half-Life : The mean steady-state half-life is about 3 hours; however, due to its irreversible inhibition mechanism, the pharmacological effects may persist beyond this duration .

Clinical Efficacy

Rasagiline has been evaluated extensively in clinical trials for its efficacy in treating PD:

- Monotherapy and Combination Therapy : Studies indicate that rasagiline can be effective as both a monotherapy and an adjunct to levodopa therapy. In a multicenter trial involving 404 patients, significant improvements were observed in Unified Parkinson’s Disease Rating Scale (UPDRS) scores compared to placebo groups .

- Long-Term Benefits : The effects of rasagiline were noted to continue for weeks after discontinuation, suggesting lasting benefits on motor function .

Case Studies

Several key studies highlight the biological activity and clinical outcomes associated with this compound:

Propiedades

IUPAC Name |

methanesulfonic acid;(1R)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1/i1+1,2+1,9+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-UAWGACSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.